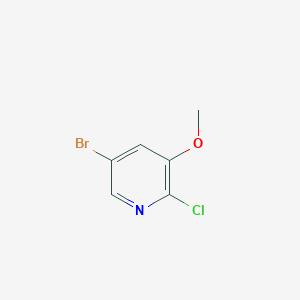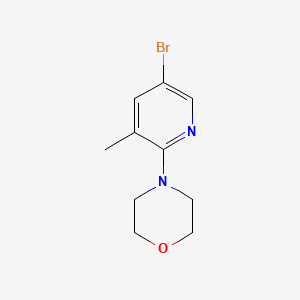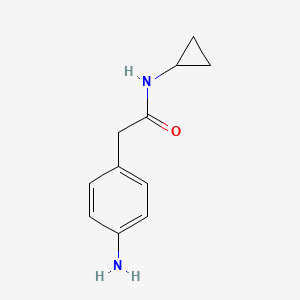
(2-溴苄基)肼
描述
Synthesis Analysis
The synthesis of hydrazones, which includes (2-Bromobenzyl)hydrazine, is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The molecular structure of (2-Bromobenzyl)hydrazine has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
Aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat . These two steps can be combined into one reaction called the Wolff-Kishner Reduction .Physical And Chemical Properties Analysis
The physical properties of (2-Bromobenzyl)hydrazine, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials . These properties relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用
Synthesis of Hydrazones
(2-Bromobenzyl)hydrazine: is utilized in the synthesis of hydrazones , which are compounds formed by the reaction of hydrazines with aldehydes or ketones. These hydrazones are significant due to their broad spectrum of biological activities, including anti-inflammatory and analgesic properties . The synthesis process can involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions.
Quinazoline Derivatives
The compound is also instrumental in creating quinazoline derivatives . Quinazolines are heterocyclic compounds with applications in medicinal chemistry, particularly for their high anti-inflammatory and analgesic activity . The mechanochemical approach is generally preferred for the synthesis of quinazolines.
Schiff Bases Formation
Schiff bases: are another class of compounds that can be synthesized using (2-Bromobenzyl)hydrazine. These bases are formed through a condensation reaction between an amine and an aldehyde or ketone. They have applications in various fields, including catalysis, pigments, and as ligands in coordination chemistry .
Antimicrobial and Cytotoxic Activities
Research has shown that derivatives of (2-Bromobenzyl)hydrazine exhibit antimicrobial and cytotoxic activities . These properties are evaluated against selected human cancer cell lines and bacterial strains, making them potential candidates for pharmaceutical applications .
Non-Linear Optical Properties
While not directly related to (2-Bromobenzyl)hydrazine, its derivative 2-bromobenzyl alcohol has been studied for its non-linear optical properties . These properties are crucial for applications in optoelectronics and photonics, such as high-speed information processing and frequency conversion .
Thermal Analysis
The thermal properties of (2-Bromobenzyl)hydrazine derivatives are of interest in materials science. Thermal analyses, such as melting and decomposition points, are essential for assessing the stability and suitability of materials for various applications .
Crystal Growth Techniques
The compound is also relevant in the context of crystal growth techniques . For instance, the vertical Bridgman technique has been employed to grow single crystals of 2-bromobenzyl alcohol, which is important for understanding the material’s structure and properties .
Chemometric Analysis in Reaction Monitoring
Lastly, (2-Bromobenzyl)hydrazine derivatives’ synthesis can be monitored using chemometric analysis . This approach provides insights into reaction profiles and times, optimizing the synthesis process for better yields and purity .
作用机制
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
(2-Bromobenzyl)hydrazine, like other hydrazine derivatives, can undergo a reaction known as the Wolff-Kishner reduction . This reaction involves the conversion of carbonyl compounds (such as aldehydes and ketones) into their corresponding alkanes . The reaction proceeds through the formation of a hydrazone intermediate, followed by base-catalyzed double-bond migration, loss of nitrogen gas, and protonation to give the alkane product .
Biochemical Pathways
The wolff-kishner reduction, which involves hydrazine derivatives, is a key reaction in organic synthesis This reaction can influence various biochemical pathways by altering the structure of biomolecules, such as proteins and nucleic acids
Pharmacokinetics
Hydralazine, a related hydrazine derivative, is known to undergo extensive metabolism, with oxidative metabolism accounting for a significant proportion of its elimination
Result of Action
Hydrazine derivatives are known to have diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific effects of (2-Bromobenzyl)hydrazine at the molecular and cellular levels require further investigation.
Action Environment
The action, efficacy, and stability of (2-Bromobenzyl)hydrazine can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the Wolff-Kishner reduction, which involves hydrazine derivatives, typically requires high temperatures
安全和危害
(2-Bromobenzyl)hydrazine can cause severe skin burns and eye damage, and it is toxic if inhaled . It is advised to use only outdoors or in a well-ventilated area, and not to breathe dust/fume/gas/mist/vapors/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
未来方向
The future directions of (2-Bromobenzyl)hydrazine research are likely to focus on its potential applications in various fields. The broad spectrum of biological activities of hydrazide-hydrazones, including (2-Bromobenzyl)hydrazine, has stimulated interest in developing methodologies for their synthesis . The various synthetic routes for hydrazone, as well as antibacterial, antifungal, and antiviral potentials, have been elaborated in brief .
属性
IUPAC Name |
(2-bromophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOLTPDWHLBTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588257 | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51421-27-3 | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1284483.png)





![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284518.png)






